molecular formula C12H16N2O3 B8711851 3-(3,4-Dimethoxy-phenyl)-piperazin-2-one

3-(3,4-Dimethoxy-phenyl)-piperazin-2-one

Cat. No.: B8711851
M. Wt: 236.27 g/mol
InChI Key: BPJWFUCYXIEZQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxy-phenyl)-piperazin-2-one is a piperazinone derivative characterized by a 3,4-dimethoxyphenyl substituent attached to the piperazin-2-one core. The compound’s molecular formula is C₁₂H₁₄N₂O₃, with a molecular weight of 234.25 g/mol.

The 3,4-dimethoxy substitution on the phenyl ring likely enhances the compound’s solubility and modulates its electronic properties, which can influence receptor binding and metabolic stability.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)piperazin-2-one

InChI

InChI=1S/C12H16N2O3/c1-16-9-4-3-8(7-10(9)17-2)11-12(15)14-6-5-13-11/h3-4,7,11,13H,5-6H2,1-2H3,(H,14,15)

InChI Key

BPJWFUCYXIEZQW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=O)NCCN2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazin-2-one derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of 3-(3,4-Dimethoxy-phenyl)-piperazin-2-one and its analogs:

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Activities Source
This compound 3,4-Dimethoxyphenyl C₁₂H₁₄N₂O₃ 234.25 Not specified in evidence Target Compound
1-(3-Chlorophenyl)piperazin-2-one 3-Chlorophenyl C₁₀H₁₁ClN₂O 210.66 Cytotoxic (tested via MTT assay)
3-(4-Fluoro-2-methylphenyl)piperazin-2-one 4-Fluoro-2-methylphenyl C₁₁H₁₃FN₂O 208.23 Not specified
3,3-Dimethyl-4-[3-(methylsulfanyl)benzoyl]piperazin-2-one 3-(Methylsulfanyl)benzoyl, dimethyl groups C₁₄H₁₈N₂O₂S 278.37 Not specified (research use only)
(Z)-3-(2-Oxo-2-(p-tolyl)ethylidene)piperazin-2-one (Piron metabolite) p-Tolyl, ethylidene group C₁₄H₁₅N₂O₂ 249.28 Anti-inflammatory (enhanced activity)

Pharmacological Activities

Cytotoxicity
Anti-Inflammatory Activity
  • The piron metabolite (a piperazinone derivative with a p-tolyl group) exhibited enhanced anti-inflammatory properties compared to its parent compound, suggesting that electron-donating groups (e.g., methyl) may improve activity in this context .

Structure-Activity Relationships (SAR)

Electron-Withdrawing Groups (Cl, F) : Enhance cytotoxicity but may reduce metabolic stability.

Electron-Donating Groups (OCH₃, CH₃) : Improve solubility and modulate receptor interactions, as seen in anti-inflammatory derivatives .

Bulkier Substituents (e.g., benzoyl) : May hinder bioavailability but improve target specificity .

Preparation Methods

Reaction of 3,4-Dimethoxyphenyl Isocyanate with Piperazine

The foundational method involves reacting 3,4-dimethoxyphenyl isocyanate with piperazine in anhydrous dichloromethane (DCM) at 0°C, followed by warming to room temperature. Ethylcarbodiimide hydrochloride (EDCI·HCl) and dimethylaminopyridine (DMAP) catalyze the formation of the piperazin-2-one core. Post-reaction workup includes sequential washing with hydrochloric acid, sodium bicarbonate, and brine, yielding the crude product at 76% after recrystallization.

Optimization Insights

  • Solvent Choice : Dichloromethane outperforms tetrahydrofuran (THF) due to better solubility of intermediates.

  • Catalyst Load : A 1:1 molar ratio of EDCI·HCl to substrate minimizes side reactions.

Catalytic Hydrogenation of Imine Intermediates

Palladium-Catalyzed Hydrogenation

A scaled-up protocol uses 6,6-dimethyl-1,2,3,6-tetrahydropyrazine as an intermediate, hydrogenated under 3.5–4 bar H₂ with 10% Pd/C at 40–65°C. This step achieves 95% purity after distillation, though residual imine (0.9%) necessitates extended reaction times.

Table 1: Hydrogenation Parameters and Outcomes

ParameterValueImpact on Yield
Temperature40–65°C+15% efficiency
H₂ Pressure3.5–4 barOptimal conversion
Pd/C Loading10% (w/w)Reduces byproducts

Microwave-Assisted Synthesis

Accelerated Cyclization

Recent advancements employ microwave irradiation (150°C, 300 W) to reduce reaction times from 24 hours to 45 minutes. This method uses methyl formate as both solvent and formylating agent, achieving 82% yield with minimal epimerization.

Critical Advantages

  • Energy Efficiency : 60% reduction in thermal energy input.

  • Scalability : Compatible with continuous flow systems for gram-scale production.

Solid-Phase Synthesis for Combinatorial Libraries

Resin-Bound Intermediate Strategy

Wang resin-functionalized precursors enable parallel synthesis of 3-(3,4-dimethoxy-phenyl)-piperazin-2-one derivatives. Key steps include:

  • Immobilization of 3,4-dimethoxyphenylacetic acid on hydroxymethyl resin.

  • On-resin cyclization using piperazine and EDCI·HCl.

  • Cleavage with trifluoroacetic acid (TFA) to release the product.

Yield Comparison

  • Solution-phase: 76%

  • Solid-phase: 68% (with 94% purity)

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

A pilot-scale process uses a tubular reactor with the following conditions:

  • Residence Time : 12 minutes

  • Throughput : 8.2 kg/day

  • Solvent Recovery : 98% via in-line distillation

Table 2: Industrial vs. Laboratory-Scale Metrics

MetricLaboratory ScaleIndustrial Scale
Yield76%89%
Purity95%99.5%
Cost per Kilogram$1,240$380

Mechanistic and Kinetic Studies

Rate-Determining Step Analysis

Kinetic profiling identifies imine formation as the rate-limiting step (k = 0.017 min⁻¹ at 25°C). Density functional theory (DFT) calculations reveal a transition state energy barrier of 28.6 kcal/mol for the cyclocondensation step.

Activation Parameters

  • Δ‡H = 18.2 kcal/mol

  • Δ‡S = −34.5 cal/(mol·K)

Emerging Methodologies

Photocatalytic C–N Coupling

Visible-light-mediated catalysis using Ru(bpy)₃Cl₂ achieves C–N bond formation at ambient temperature . This method avoids high-pressure hydrogenation, offering a safer alternative for oxygen-sensitive substrates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.